

Application Notes and Protocols for HM03 Trihydrochloride (HSPA5 Inhibitor)

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Compound of Interest

Compound Name: HM03 trihydrochloride

Cat. No.: B1497040

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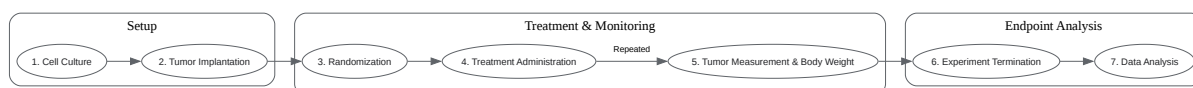
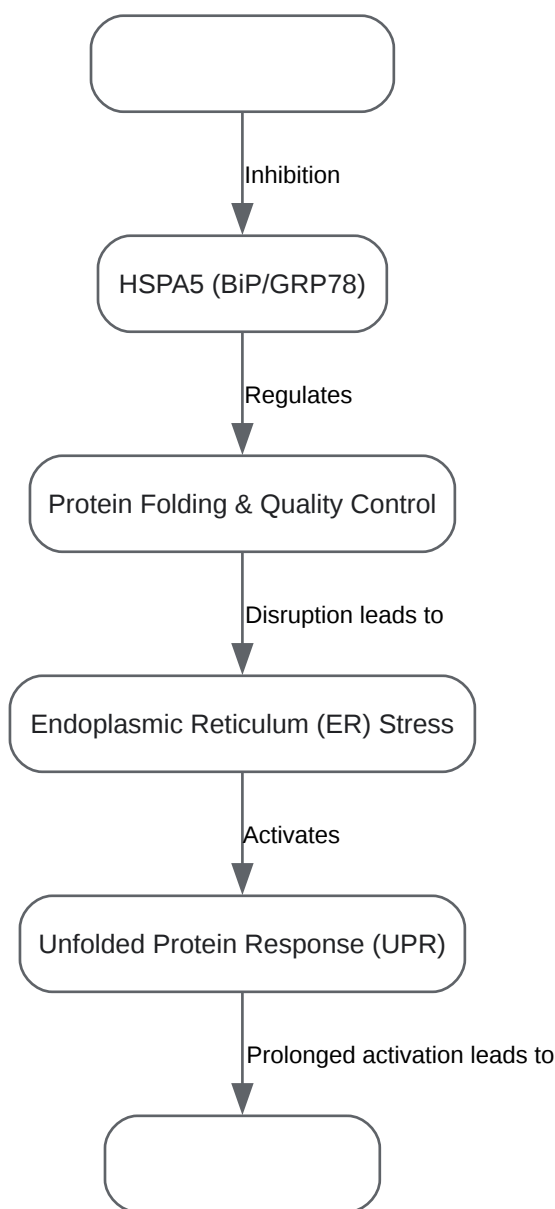
For Researchers, Scientists, and Drug Development Professionals

Introduction

HM03 trihydrochloride is a potent and selective small molecule inhibitor of Heat shock 70kDa protein 5 (HSPA5), also known as Binding Immunoglobulin Protein (BiP) or Glucose-Regulated Protein 78 (GRP78).[1] HSPA5 is a key chaperone protein in the endoplasmic reticulum (ER) that plays a critical role in protein folding, assembly, and quality control. In various cancer cells, HSPA5 is overexpressed and contributes to tumor survival, proliferation, and drug resistance. By inhibiting HSPA5, **HM03 trihydrochloride** presents a promising therapeutic strategy for cancer treatment. These application notes provide an overview of the in vivo application of **HM03 trihydrochloride**, including a recommended protocol for animal studies.

Mechanism of Action

HM03 trihydrochloride selectively targets the substrate-binding domain of HSPA5, disrupting its chaperone function. This inhibition leads to an accumulation of unfolded proteins in the ER, inducing ER stress and activating the Unfolded Protein Response (UPR). Persistent ER stress ultimately triggers programmed cell death (apoptosis) in cancer cells, which are often more dependent on HSPA5 for survival than normal cells.



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References

- 1. cancer-research-network.com [cancer-research-network.com]
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